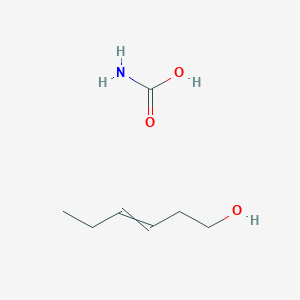

Carbamic acid;hex-3-en-1-ol

CAS No.: 85539-42-0

Cat. No.: VC19316529

Molecular Formula: C7H15NO3

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85539-42-0 |

|---|---|

| Molecular Formula | C7H15NO3 |

| Molecular Weight | 161.20 g/mol |

| IUPAC Name | carbamic acid;hex-3-en-1-ol |

| Standard InChI | InChI=1S/C6H12O.CH3NO2/c1-2-3-4-5-6-7;2-1(3)4/h3-4,7H,2,5-6H2,1H3;2H2,(H,3,4) |

| Standard InChI Key | BBMJBGFPBBRQMX-UHFFFAOYSA-N |

| Canonical SMILES | CCC=CCCO.C(=O)(N)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name is carbamic acid (3Z)-hex-3-en-1-yl ester, emphasizing the (Z)-configuration of the double bond in the hexenol moiety . Key structural attributes include:

-

Backbone: A six-carbon chain with a double bond between C3 and C4.

-

Functional groups: A terminal carbamate group (-O-(C=O)-NH) and a hydroxyl-derived ester linkage.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 161.199 g/mol |

| Exact mass | 161.105 g/mol |

| PSA (Polar Surface Area) | 83.55 Ų |

| LogP (Partition coefficient) | 1.658 |

The (Z)-stereochemistry is critical for its physicochemical behavior, influencing solubility and intermolecular interactions .

Synthesis and Reaction Pathways

General Synthesis Strategies

Carbamic acid hex-3-en-1-ol is typically synthesized via carbamoylation of hex-3-en-1-ol. Two primary routes are documented:

Isocyanate-Alcohol Condensation

Hex-3-en-1-ol reacts with an isocyanate (e.g., phenyl isocyanate) under acidic catalysis (e.g., HCl) :

This method, adapted from steroidal carbamate syntheses , yields the target compound in moderate to high yields (62–73%) after purification .

Reductive Amination

Alternative approaches involve sodium borohydride-mediated reductions of intermediate ketones or aldehydes . For example, a pyrrolidine precursor undergoes borohydride reduction to form the carbamate after workup .

Table 2: Representative Synthesis Conditions

| Starting Material | Reagents/Conditions | Yield |

|---|---|---|

| Hex-3-en-1-ol + Phenyl isocyanate | CHCl, HCl, 24h | 62–73% |

| Pyrrolidine derivative | NaBH, MeOH/HO | 85% |

Physicochemical Properties

Stability and Reactivity

The carbamate group confers moderate stability under ambient conditions but is susceptible to hydrolysis under strongly acidic or basic conditions . The double bond in the hexenol chain may participate in electrophilic additions (e.g., hydrogenation) or polymerization under radical initiators .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at ~1697 cm (C=O stretch) and ~3442 cm (N-H stretch) .

-

NMR: Key signals include δ 6.58–6.53 ppm (N-H) and δ 153.16–153.26 ppm (carbamoyl carbon) .

Applications and Functional Relevance

Agrochemical Intermediates

Carbamates are pivotal in pesticide design due to their hydrolytic stability and bioactivity . While direct evidence for carbamic acid hex-3-en-1-ol is limited, analogs like 2-methyl-azetidinone carbamates exhibit plant-growth-promoting activity .

Flavor and Fragrance Pro-Drugs

The parent alcohol, hex-3-en-1-ol, is a key aroma compound (grassy, green notes) . Carbamation may modulate volatility or bioavailability, extending its utility in controlled-release formulations .

Pharmaceutical Scaffolds

Carbamates are explored as enzyme inhibitors (e.g., NAAA inhibitors) . The hexenol chain’s hydrophobicity could enhance blood-brain barrier penetration, though specific studies are lacking .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume